molecular formula C13H17NO2S B3450640 N-isopropyl-4-(3-thietanyloxy)benzamide

N-isopropyl-4-(3-thietanyloxy)benzamide

Cat. No.: B3450640
M. Wt: 251.35 g/mol
InChI Key: VRNYOHBVYARQFI-UHFFFAOYSA-N
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Description

N-isopropyl-4-(3-thietanyloxy)benzamide is a benzamide derivative featuring an isopropylamide group and a 3-thietanyloxy substituent at the para position of the benzene ring . Benzamides are a widely studied class of compounds known for their diverse pharmacological and material properties, where variations in substituents can significantly influence reactivity, stability, and bioactivity . Optimal synthetic routes often involve multi-step procedures, including nucleophilic substitution to react 4-hydroxybenzamide derivatives with 3-thietanol under Mitsunobu conditions, forming the critical ether linkage . Subsequent amide formation can be achieved using coupling agents such as HATU or EDC/HOBt to introduce the isopropylamine group . Methodological research for this compound focuses on synthetic optimization, for instance, using microwave-assisted synthesis to improve yield, and on purification strategies like reverse-phase chromatography to achieve high purity for pharmacological assays . Furthermore, advanced research explores its potential bioactivity, with studies investigating how the conformation of the thietane ring impacts binding to biological targets, using techniques like NOESY NMR and molecular docking simulations . This compound is offered for research purposes such as method development and exploratory biological screening. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is strictly not for human or veterinary consumption.

Properties

IUPAC Name

N-propan-2-yl-4-(thietan-3-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-9(2)14-13(15)10-3-5-11(6-4-10)16-12-7-17-8-12/h3-6,9,12H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNYOHBVYARQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)OC2CSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds:

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield), featuring dimethoxy groups on the phenyl ring .

2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) : Produced using methyl salicylate and 3,4-dimethoxyphenethylamine (34% yield), with a hydroxy substituent on the benzamide .

N-Isopropyl-4-(phenylethynyl)benzamide (1i): Synthesized via Sonogashira coupling of N-isopropyl-4-bromobenzamide with phenylacetylene under palladium/copper catalysis, highlighting alkynyl group introduction .

N-Isopropyl-4-(6-(4-(methoxymethyl)benzamido)benzo[d][1,3]dioxol-5-yl)benzamide (C10) : A polysubstituted benzamide with a benzo[d][1,3]dioxole moiety, crystallized from EtOAc (76% yield) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Purity Key Substituents
Rip-B Not reported 90 Not given 3,4-Dimethoxyphenethyl
Rip-D Not reported 96 Not given 2-Hydroxy, 3,4-dimethoxyphenethyl
1i Not reported Not reported Not given Phenylethynyl
C10 477.19 Not reported 95% Benzo[d][1,3]dioxole, methoxymethyl
N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide 312.84 Not reported 95% Piperidin-4-ylmethoxy
N-Isopropyl-4-(2-methylhydrazinomethyl)benzamide 221.3 Not reported Not given 2-Methylhydrazinomethyl
Key Observations:
  • Molecular Weight : Higher molecular weights (e.g., C10 at 477.19 g/mol) correlate with complex substituents like benzo[d][1,3]dioxole .
  • Purity : Commercial analogs (e.g., piperidinyl derivatives) are typically ≥95% pure, emphasizing rigorous purification protocols .
  • Stability : Hydrazine-containing derivatives (e.g., ) require dark, inert storage conditions due to sensitivity, unlike stable alkynyl or methoxy variants .

Structural-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy substituents (Rip-B, C10) improve solubility and reaction yields but may reduce metabolic stability .
  • Polar Groups : Hydroxy (Rip-D) or hydrazine moieties introduce hydrogen-bonding capacity but may complicate synthesis and increase toxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-isopropyl-4-(3-thietanyloxy)benzamide, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : Multi-step synthesis typically involves coupling the benzamide core with a thietane-derived moiety. Key steps include:

  • Nucleophilic substitution : React 4-hydroxybenzamide derivatives with 3-thietanol under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ether linkage .
  • Amide formation : Use HATU or EDC/HOBt coupling agents to introduce the isopropylamine group .
  • Optimization : Microwave-assisted synthesis (80–100°C, 30 min) reduces side reactions and improves yields compared to traditional reflux methods .
    • Critical Parameters : Solvent polarity (e.g., DMF vs. acetonitrile) and catalyst loading significantly influence reaction efficiency. Monitor purity via HPLC at each stage .

Q. How can researchers purify this compound to achieve >98% purity for pharmacological assays?

  • Methodological Answer :

  • Chromatography : Use reverse-phase C18 columns with gradient elution (water:acetonitrile, 0.1% TFA) to separate polar byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for 12 hours to isolate crystalline material .
  • Validation : Confirm purity via LC-MS (ESI+) and compare retention times with synthetic standards .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (DMSO-d₆) identify proton environments (e.g., thietane ring protons at δ 3.5–4.0 ppm) and confirm amide bond formation .
  • FT-IR : Detect characteristic bands for C=O (1650–1680 cm⁻¹) and N–H (3300 cm⁻¹) .
  • X-ray crystallography : Use SHELXL for refinement to resolve stereochemistry and confirm thietane ring geometry .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational and experimental molecular geometries?

  • Methodological Answer :

  • Data Collection : Perform single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to obtain high-resolution data .
  • Refinement : Use SHELXL-2018 for anisotropic displacement parameters and hydrogen-bonding networks. Compare with DFT-optimized structures (B3LYP/6-31G*) .
  • Discrepancy Analysis : If bond lengths differ >0.02 Å, reassess computational basis sets or consider crystal-packing effects .

Q. What strategies mitigate instability of this compound under physiological conditions?

  • Methodological Answer :

  • Degradation Pathways : Thietane rings are prone to oxidation; use DSC/TGA to identify decomposition thresholds (e.g., >150°C) .
  • Stabilization : Formulate as lyophilized powders (with trehalose) or encapsulate in PLGA nanoparticles to enhance shelf life .
  • In Vitro Testing : Conduct accelerated stability studies (40°C/75% RH, 6 months) with LC-MS monitoring .

Q. How can researchers reconcile conflicting bioactivity data from different receptor-binding assays?

  • Methodological Answer :

  • Assay Design : Use orthogonal methods (e.g., SPR for binding kinetics vs. cell-based cAMP assays for functional activity) .
  • Control Standardization : Include reference ligands (e.g., propranolol for β-adrenergic receptors) to normalize inter-assay variability .
  • Data Interpretation : Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition .

Q. What computational models predict the compound’s pharmacokinetic profile?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to estimate logP (2.8–3.5), BBB permeability, and CYP450 interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess membrane penetration and protein binding .
  • Validation : Compare predicted clearance rates with in vivo rodent PK studies .

Q. How does the thietane ring’s conformation impact binding to biological targets?

  • Methodological Answer :

  • Conformational Analysis : Use NOESY NMR to identify spatial proximity between thietane protons and aromatic benzamide protons .
  • Docking Studies : AutoDock Vina simulations with receptor crystal structures (e.g., 5-HT₃A) to map steric and electronic complementarity .

Methodological Notes

  • Hazard Mitigation : Follow protocols in Prudent Practices in the Laboratory for handling mutagenic intermediates (e.g., PPE, fume hoods) .
  • Data Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) in line with Organic Syntheses standards .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-4-(3-thietanyloxy)benzamide
Reactant of Route 2
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N-isopropyl-4-(3-thietanyloxy)benzamide

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